molecular formula C14H17NO4 B3393950 Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- CAS No. 625095-27-4

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cat. No.: B3393950
CAS No.: 625095-27-4
M. Wt: 263.29 g/mol
InChI Key: NVZVMVSTQZDUJQ-NEPJUHHUSA-N
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Description

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- is a complex organic compound with the molecular formula C14H17NO4 and a molar mass of 263.29 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring, a carboxylic acid group, and a phenylmethoxycarbonyl amino group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The cyclopentane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid
  • Phenylmethoxycarbonyl derivatives
  • Amino acid derivatives

Uniqueness

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVMVSTQZDUJQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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